molecular formula C12H17NO3 B1272729 (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine CAS No. 418780-46-8

(1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine

Cat. No.: B1272729
CAS No.: 418780-46-8
M. Wt: 223.27 g/mol
InChI Key: ADEAKWCDCFOHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine is a chemical compound with the molecular formula C12H17NO2. It is known for its unique structure, which includes a benzodioxole ring and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Introduction of the Amine Group: The amine group is introduced via a reductive amination reaction, where the benzodioxole intermediate reacts with an appropriate amine precursor under reducing conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzodioxole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted benzodioxole derivatives.

Scientific Research Applications

(1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to cause cell cycle arrest and induce apoptosis in certain cancer cell lines . The compound may interact with microtubules and tubulin, leading to the disruption of microtubule assembly and subsequent cell death.

Comparison with Similar Compounds

    1,3-Benzodioxole: A simpler analog without the amine group.

    2-Methoxy-1-methylethylamine: Lacks the benzodioxole ring.

    Benzodioxole derivatives: Various derivatives with different substituents on the benzodioxole ring.

Uniqueness: (1,3-Benzodioxol-5-ylmethyl)(2-methoxy-1-methylethyl)amine is unique due to its combined structural features of the benzodioxole ring and the amine group, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and potential therapeutic uses.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-methoxypropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-9(7-14-2)13-6-10-3-4-11-12(5-10)16-8-15-11/h3-5,9,13H,6-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADEAKWCDCFOHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NCC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386059
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

418780-46-8
Record name N-[(2H-1,3-Benzodioxol-5-yl)methyl]-1-methoxypropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.